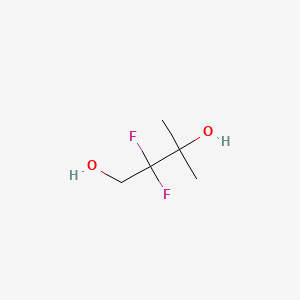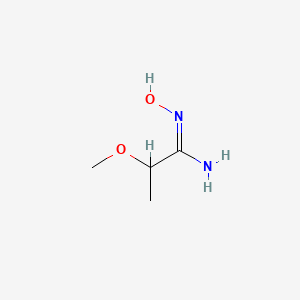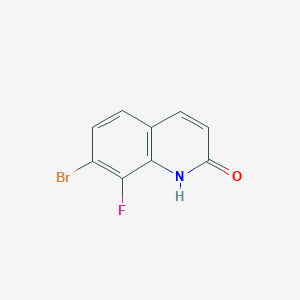
2,2-Difluoro-3-methyl-butane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-methyl-butane-1,3-diol is an organic compound with the molecular formula C5H10F2O2. It is a colorless liquid with a unique odor and is soluble in water. This compound is known for its reactivity with alcohols, ethers, and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Difluoro-3-methyl-butane-1,3-diol is typically synthesized through the reaction of hydrogen fluoride (HF) with propylene glycol. The reaction conditions involve maintaining a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction between hydrogen fluoride and propylene glycol is carefully monitored. The product is then purified through distillation and other separation techniques to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-methyl-butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-methyl-butane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain adhesives and gelatin products.
Wirkmechanismus
The mechanism by which 2,2-Difluoro-3-methyl-butane-1,3-diol exerts its effects involves its interaction with various molecular targets. The fluorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-1,3-propanediol
- 2,2,3,3-Tetrafluoro-1,4-butanediol
- 3-Methyl-1,3-butanediol
Uniqueness
2,2-Difluoro-3-methyl-butane-1,3-diol is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. These structural features make it more reactive compared to similar compounds, allowing for a broader range of applications in synthesis and research .
Eigenschaften
Molekularformel |
C5H10F2O2 |
|---|---|
Molekulargewicht |
140.13 g/mol |
IUPAC-Name |
2,2-difluoro-3-methylbutane-1,3-diol |
InChI |
InChI=1S/C5H10F2O2/c1-4(2,9)5(6,7)3-8/h8-9H,3H2,1-2H3 |
InChI-Schlüssel |
CPRXDBHQMNSAQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CO)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![disodium;(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;sulfate](/img/structure/B14030304.png)

![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)


![(3AS,7AR)-1-Cyclopentylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14030326.png)




